PENTABORATE D'AMMONIUM OCTAHYDRATÉ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium Pentaborate Octahydrate (APO) is a white crystalline solid composed of five boron atoms and eight water molecules. It is a versatile and multi-functional compound that has been used in a variety of applications, such as chemical synthesis, pharmaceuticals, and biochemistry. APO is also a useful reagent in laboratory experiments due to its high solubility and low toxicity.

Applications De Recherche Scientifique

Analyse de la structure cristalline

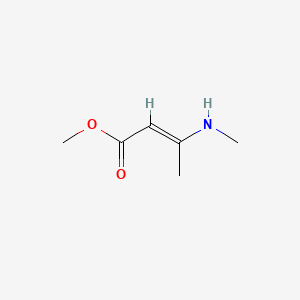

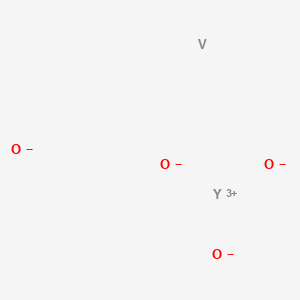

Des cristaux de pentaborate d'ammonium octahydraté (APB) ont été cultivés en utilisant la méthode d'évaporation lente à partir d'une solution aqueuse {svg_1}. La structure cristalline orthorhombique a été trouvée par analyse de diffraction des rayons X sur poudre {svg_2}.

Réponse diélectrique

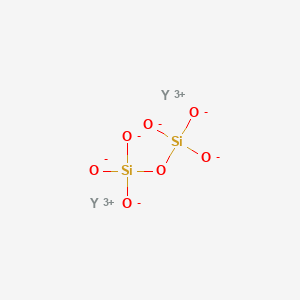

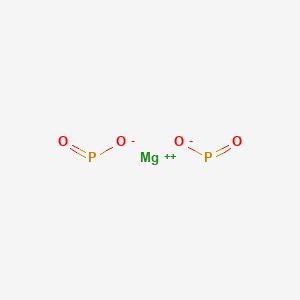

La constante diélectrique, les pertes diélectriques et la conductivité AC de l'APB ont été étudiées à température ambiante {svg_3}. Une étude plus approfondie des propriétés diélectriques à des températures plus élevées est en cours {svg_4}.

Analyse thermique

L'analyse thermogravimétrique a suggéré que le cristal APB est resté stable jusqu'à 173 °C et s'est ensuite décomposé en plusieurs étapes {svg_5}. Des réactions endothermiques ont été identifiées par ATD {svg_6}.

Préparation des condensateurs électrolytiques

L'APB trouve des applications dans la préparation des condensateurs électrolytiques {svg_7}. Il est utilisé en raison de ses excellentes propriétés physiques et chimiques.

Solvant pour les oxydes métalliques

L'APB est utilisé comme solvant pour les oxydes métalliques {svg_8}. Cela est dû à sa stabilité chimique et à sa large plage de transparence optique.

Additif ignifugeant

L'APB est utilisé comme additif ignifugeant {svg_9}. Cette application tire parti de sa stabilité chimique.

Synthèse de particules de ZnO dopées à l'azote

L'APB est utilisé dans la synthèse de particules de ZnO dopées à l'azote {svg_10}. Cette application tire parti de ses excellentes propriétés physiques et chimiques.

Traitement des nanomatériaux carbonés

L'APB est utilisé dans le traitement des nanomatériaux carbonés {svg_11}. Cette application utilise sa stabilité chimique et sa large plage de transparence optique.

Mécanisme D'action

Target of Action

Ammonium pentaborate octahydrate primarily targets metallic oxides, acting as an excellent solvent at high temperatures . It is used in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals . It also targets cellulosic materials, changing the oxidation reactions in their combustion .

Mode of Action

This compound interacts with its targets by developing a thin oxide film, which can inhibit corrosion of metals . In the field of metallurgy, it is used in the preparation of special welding, soldering, and brazing fluxes . When interacting with cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .

Biochemical Pathways

It is known that the compound can influence the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water .

Pharmacokinetics

If heated sufficiently, ammonium pentaborate octahydrate will release the balance of its hydration water and decompose to boric oxide and ammonia .

Result of Action

The molecular and cellular effects of ammonium pentaborate octahydrate’s action include the formation of a thin oxide film on metallic surfaces, which can inhibit corrosion . In cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .

Action Environment

The action, efficacy, and stability of ammonium pentaborate octahydrate can be influenced by environmental factors. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration. It is also capable of absorbing moisture if exposed to a humid environment .

Safety and Hazards

Orientations Futures

The Ammonium Pentaborate Octahydrate Market is projected to achieve a valuation in the multimillion-dollar range by 2030, demonstrating an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 when compared to the data spanning from 2016 to 2022 . It is also being used in research for improving the flame retardancy, thermal insulation, and mechanical properties of rigid polyurethane foam .

Analyse Biochimique

Biochemical Properties

Ammonium pentaborate octahydrate plays a significant role in biochemical reactions, particularly in the formation of thin oxide films that inhibit corrosion of metals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of electrolytic capacitors, where it helps develop a thin oxide film on aluminum foil when an electric current is applied . This interaction is crucial for the stability and functionality of the capacitors.

Cellular Effects

Ammonium pentaborate octahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect ferrous metals against oxidation, which can be extrapolated to its potential protective effects on cellular components . Additionally, its flame-retardant properties suggest that it may alter cellular responses to oxidative stress by promoting the formation of carbon residue and diverting decomposition products .

Molecular Mechanism

The molecular mechanism of ammonium pentaborate octahydrate involves its interaction with metallic oxides at high temperatures. It acts as a solvent for metallic oxides, facilitating the preparation of special welding, soldering, and brazing fluxes for stainless steel and various non-ferrous metals . This interaction likely involves the binding of ammonium pentaborate octahydrate to the metallic oxides, leading to their dissolution and subsequent reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, ammonium pentaborate octahydrate exhibits stability up to about 110°C, at which point it loses all but two moles of water. If heated sufficiently, it releases the balance of its hydration water and decomposes to boric oxide and ammonia . This stability is crucial for its long-term use in various applications, including electrolytic capacitors and flame-proofing formulations.

Dosage Effects in Animal Models

The effects of ammonium pentaborate octahydrate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as corrosion inhibition and flame retardancy. At higher doses, it could potentially lead to toxic or adverse effects due to the release of ammonia and boric oxide upon decomposition

Metabolic Pathways

Ammonium pentaborate octahydrate is involved in metabolic pathways that include the interaction with enzymes and cofactors. It is used in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes . These interactions suggest that ammonium pentaborate octahydrate may influence metabolic flux and metabolite levels in biochemical systems.

Transport and Distribution

Within cells and tissues, ammonium pentaborate octahydrate is likely transported and distributed through interactions with transporters or binding proteins. Its high solubility in water facilitates its movement within biological systems

Subcellular Localization

The subcellular localization of ammonium pentaborate octahydrate may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its role in developing thin oxide films and flame-proofing formulations suggests that it may localize to areas of high oxidative activity or stress

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ammonium pentaborate octahydrate can be achieved through the reaction of boric acid with ammonium hydroxide in the presence of water.", "Starting Materials": [ "Boric acid", "Ammonium hydroxide", "Water" ], "Reaction": [ "Dissolve boric acid in water to form a solution.", "Add ammonium hydroxide to the solution and stir until the pH reaches 7.", "Heat the solution to 60-70°C and continue stirring for 2-3 hours.", "Allow the solution to cool to room temperature and then refrigerate for 24 hours.", "Filter the resulting crystals and wash with cold water.", "Dry the crystals at 100°C to obtain ammonium pentaborate octahydrate." ] } | |

| 12046-03-6 | |

Formule moléculaire |

B5H20NO16 |

Poids moléculaire |

344.21 |

Origine du produit |

United States |

Q1: What are the primary applications of Ammonium Pentaborate Octahydrate in material science?

A1: Ammonium Pentaborate Octahydrate exhibits flame-retardant properties and is investigated as an additive in various materials. Research shows its potential in enhancing the fire resistance of rigid polyurethane foam while influencing its thermal insulation and mechanical properties .

Q2: How does Ammonium Pentaborate Octahydrate influence the properties of wood when used as a treatment?

A2: Studies reveal that treating wood with APB can impact its physical and mechanical characteristics. While it enhances decay resistance , it can also lead to increased surface roughness and oven-dry density. Conversely, it might slightly reduce the Modulus of Elasticity (MOE) of wood species like Oriental Beech . Additionally, APB treatment can affect the wood's aesthetic qualities, causing a darkening effect and reducing gloss values in both Oriental beech and Scots pine .

Q3: Are there any alternative ammonium salts explored for similar applications in material development?

A4: Yes, research explores various ammonium salts as potential alternatives to conventional polyurethane dispersions. One study investigates a composition incorporating Ammonium Pentaborate Octahydrate alongside other ammonium salts like ammonium acetate, ammonium benzoate, and more . This research suggests that such compositions, particularly when used in conjunction with steam, could offer advantages in manufacturing artificial leather with desirable properties like improved coagulation speed and enhanced surface texture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)